molecular formula C16H24N2O2 B7563097 (2R)-N-(4-tert-butylphenyl)-2-(hydroxymethyl)pyrrolidine-1-carboxamide

(2R)-N-(4-tert-butylphenyl)-2-(hydroxymethyl)pyrrolidine-1-carboxamide

Cat. No. B7563097
M. Wt: 276.37 g/mol
InChI Key: KZFPEHPNDZZKOW-CQSZACIVSA-N
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Description

(2R)-N-(4-tert-butylphenyl)-2-(hydroxymethyl)pyrrolidine-1-carboxamide, also known as JNJ-40411813, is a novel compound that has been developed for scientific research purposes. This compound belongs to the class of pyrrolidine carboxamide derivatives and has been found to have potential applications in various fields of research.

Mechanism of Action

The mechanism of action of (2R)-N-(4-tert-butylphenyl)-2-(hydroxymethyl)pyrrolidine-1-carboxamide involves its binding to the kappa opioid receptor. This receptor is involved in the regulation of pain, stress, and addiction. By binding to this receptor, this compound can modulate the activity of the receptor and produce its effects.
Biochemical and Physiological Effects:
This compound has been found to produce a range of biochemical and physiological effects in preclinical studies. It has been found to have analgesic, anxiolytic, and antidepressant-like effects. It has also been found to have anti-inflammatory effects and to modulate the immune system.

Advantages and Limitations for Lab Experiments

One of the advantages of (2R)-N-(4-tert-butylphenyl)-2-(hydroxymethyl)pyrrolidine-1-carboxamide is its high affinity for the kappa opioid receptor, which makes it a potential candidate for the development of drugs for the treatment of pain and addiction. However, one of the limitations of this compound is that it has only been tested in preclinical studies, and its safety and efficacy in humans are not yet known.

Future Directions

There are several future directions for the research on (2R)-N-(4-tert-butylphenyl)-2-(hydroxymethyl)pyrrolidine-1-carboxamide. One direction is the development of drugs based on this compound for the treatment of pain, addiction, anxiety, and depression. Another direction is the investigation of the compound's effects on the immune system and its potential applications in the treatment of inflammatory diseases. Additionally, further research is needed to determine the safety and efficacy of this compound in humans.

Synthesis Methods

The synthesis of (2R)-N-(4-tert-butylphenyl)-2-(hydroxymethyl)pyrrolidine-1-carboxamide involves a multi-step process. The first step is the synthesis of the starting material, which is (2R)-2-(tert-butoxycarbonylamino)pyrrolidine-1-carboxylic acid. This is achieved by reacting (2R)-2-aminopyrrolidine with tert-butyl chloroformate in the presence of a base. The resulting product is then treated with hydroxylamine hydrochloride to obtain (2R)-2-(tert-butoxycarbonylamino)-1-hydroxymethylpyrrolidine. The final step involves the removal of the tert-butoxycarbonyl protecting group using trifluoroacetic acid to obtain this compound.

Scientific Research Applications

(2R)-N-(4-tert-butylphenyl)-2-(hydroxymethyl)pyrrolidine-1-carboxamide has potential applications in various fields of research, including neuroscience, pharmacology, and medicinal chemistry. It has been found to have a high affinity for the kappa opioid receptor, which makes it a potential candidate for the development of drugs for the treatment of pain and addiction. It has also been found to have anxiolytic and antidepressant-like effects in preclinical studies, making it a potential candidate for the treatment of anxiety and depression.

properties

IUPAC Name

(2R)-N-(4-tert-butylphenyl)-2-(hydroxymethyl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-16(2,3)12-6-8-13(9-7-12)17-15(20)18-10-4-5-14(18)11-19/h6-9,14,19H,4-5,10-11H2,1-3H3,(H,17,20)/t14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZFPEHPNDZZKOW-CQSZACIVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)N2CCCC2CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)N2CCC[C@@H]2CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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